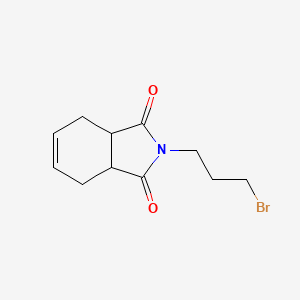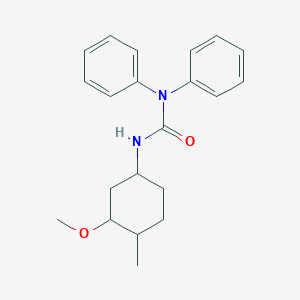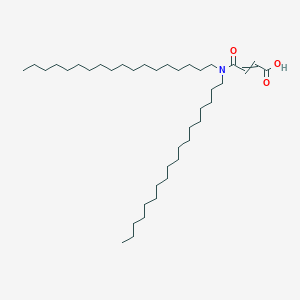
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate is an organic compound characterized by its unique cyclobutene ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutene precursor, which undergoes a series of reactions including esterification and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The scalability of the synthesis process is a key factor in its commercial viability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The stereochemistry of the compound allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
- Methyl (3R,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate
- Methyl (3S,4S)-3,4-dimethylcyclobut-1-ene-1-carboxylate
Comparison: The unique (3R,4R) configuration of Methyl (3R,4R)-3,4-dimethylcyclobut-1-ene-1-carboxylate distinguishes it from its stereoisomers. This configuration affects its chemical reactivity, binding affinity, and overall biological activity. Compared to its stereoisomers, the (3R,4R) compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it more suitable for certain applications.
Propiedades
Número CAS |
60697-52-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl (3R,4R)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
FTLVSCMZYSKIHQ-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1C=C([C@@H]1C)C(=O)OC |
SMILES canónico |
CC1C=C(C1C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)
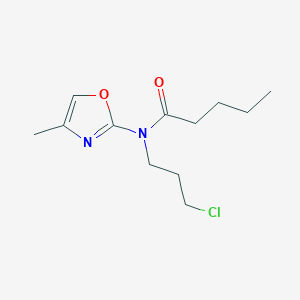
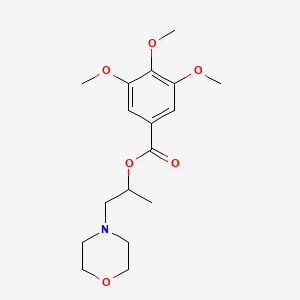

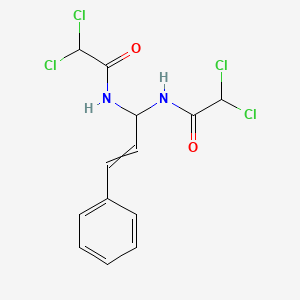

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
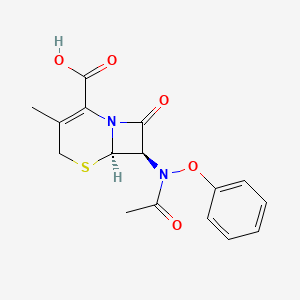
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)

